molecular formula C25H24N4O2 B610030 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide CAS No. 1196109-53-1

4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide

Cat. No.: B610030
CAS No.: 1196109-53-1
M. Wt: 412.49
InChI Key: YOUNTNMKNQNFDV-UHFFFAOYSA-N
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Description

4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide is an alkyne analogue of PF-3845, known for its high potency as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, this compound can increase the levels of anandamide and other fatty acid amides, potentially offering therapeutic benefits in various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.

Industrial Production Methods

The industrial production of 4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated analogues .

Comparison with Similar Compounds

4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide is unique due to its alkyne group, which provides high potency and selectivity for FAAH inhibition . Similar compounds include:

    PF-3845: The parent compound without the alkyne group.

    URB597: Another FAAH inhibitor with a different chemical structure.

    JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).

These compounds differ in their chemical structures, potencies, and selectivities for FAAH inhibition .

Properties

IUPAC Name

4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-2-19-8-9-24(27-17-19)31-23-7-3-5-21(16-23)15-20-10-13-29(14-11-20)25(30)28-22-6-4-12-26-18-22/h1,3-9,12,16-18,20H,10-11,13-15H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNTNMKNQNFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)OC2=CC=CC(=C2)CC3CCN(CC3)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744272
Record name 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196109-53-1
Record name 4-[[3-[(5-Ethynyl-2-pyridinyl)oxy]phenyl]methyl]-N-3-pyridinyl-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196109-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-({3-[(5-Ethynylpyridin-2-yl)oxy]phenyl}methyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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